methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride
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Overview
Description
Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Industrial production methods often involve the use of olefin metathesis reactions with catalysts like Grubbs catalyst, although this approach can be complex and expensive .
Chemical Reactions Analysis
Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include aqueous sulfuric acid, but-3-en-1-ol, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other spirocyclic compounds.
Medicine: It has been studied as an inhibitor of the MmpL3 protein, a target for antituberculosis drug design.
Mechanism of Action
The mechanism of action of methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it interferes with the protein’s function, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules within the bacterial cell, leading to its death .
Comparison with Similar Compounds
Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride can be compared with other spirocyclic compounds, such as:
9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound also exhibits high activity against Mycobacterium tuberculosis and serves as a potent inhibitor of the MmpL3 protein.
4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride:
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one: This compound is another example of a spirocyclic structure with potential biological activity.
The uniqueness of this compound lies in its specific structural features and its high activity against antibiotic-resistant strains of Mycobacterium tuberculosis .
Properties
IUPAC Name |
methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)9-3-2-4-11(15-9)5-7-12-8-6-11;/h9,12H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOVFHJAYHOZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2(O1)CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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